molecular formula C12H12N2 B039739 2-Amino-3-methyl-5-phenylpyridine CAS No. 114042-03-4

2-Amino-3-methyl-5-phenylpyridine

Cat. No. B039739
M. Wt: 184.24 g/mol
InChI Key: WVUDWMVFKOHVGR-UHFFFAOYSA-N
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Description

“2-Amino-3-methyl-5-phenylpyridine” is a chemical compound with the molecular formula C12H12N2 . It is a mutagenic heterocyclic aromatic amine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel synthesis route to produce 2-methyl-5-ethylpyridine (MEP) from the cyclic acetaldehyde ammonia trimer (AAT) has been explored . Another process for the preparation of 2-amino-5-methylpyridine involves reacting 3-methyl-pyridine 1-oxide with a trialkylamine .


Molecular Structure Analysis

The molecular structure of “2-Amino-3-methyl-5-phenylpyridine” can be analyzed using various spectroscopic techniques. The molecular weight of this compound is 184.24 g/mol .


Chemical Reactions Analysis

The bromination reaction of a similar compound, 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester, has been studied. The activation energy of bromination was found to be 37.02 kJ mol–1 .

Scientific Research Applications

  • Antibacterial, Antitubercular, and Antioxidant Properties : Ultrasound-assisted one-pot synthesis of novel 2-amino-3-cyanopyridine derivatives with a 5-imidazopyrazole nucleus has been demonstrated to possess excellent antibacterial, antitubercular, and antioxidant properties, making it an environmentally friendly method (Kalaria, Satasia, Avalani, & Raval, 2014).

  • Synthesis of New Oxopyrazolinylpyridine : A study has demonstrated the synthesis and reactions of 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile, leading to new oxopyrazolinylpyridine (Ahmed, Kandeel, Abbady, & Youssef, 2002).

  • Neurotropic Activity : 3-(arylmethyl)aminopyridine-2(1H)-one derivatives show higher potential neurotropic activity than drugs Mexidol and Amitriptyline, indicating potential applications in treating anxiety and depression (Palamarchuk et al., 2021).

  • Reactivity Towards DNA : The N-acetoxy metabolite of 2-amino-5-phenylpyridine (Phe-P-1) has shown greater reactivity towards DNA and dGMP than its ortho-methyl derivative, with a significant difference in DNA-bound amine formation (Saris et al., 1995).

  • Electrophilic Benzylation : Electrophilic benzylation of the 2-aminopyridine ring leads to 2-amino-3- or 5-benzylpyridines, with bis-(2-amino-5-pyridyl)phenylmethanes as by-products (Kowalski, 1991).

  • Antiradical Activity : 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-one derivatives have demonstrated antiradical activity against DPPH and ABTS radicals, indicating their potential in radical scavenging applications (Kulakov et al., 2018).

  • Chemical Properties Study : N-Methylation of amino-groups has been found to increase electron-donating ability, and introducing a methyl group or halogen atom into phenyl or pyridyl rings produces a bathochromic shift, crucial for understanding molecular interactions and designing new molecules (Cumper & Singleton, 1968).

  • Starting Point for Further Chemical Reactions : The successful synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives can be used as a starting point for further chemical reactions, indicating its role as a precursor in synthetic chemistry (Shatsauskas et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, 2-Amino-5-phenylpyridine, indicates that it causes skin irritation, serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer .

Future Directions

The synthesis of 2-methylpyridines via α-methylation has been explored using a simplified bench-top continuous flow setup . This method is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste . This could potentially be applied to the synthesis of “2-Amino-3-methyl-5-phenylpyridine”.

properties

IUPAC Name

3-methyl-5-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-7-11(8-14-12(9)13)10-5-3-2-4-6-10/h2-8H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUDWMVFKOHVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80150638
Record name 2-Amino-3-methyl-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methyl-5-phenylpyridine

CAS RN

114042-03-4
Record name 3-Methyl-5-phenyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114042-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-methyl-5-phenylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114042034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-methyl-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JT Lutgerunk, JFC Stavenuiter, G Zomer… - …, 1989 - academic.oup.com
… -3methyl-5-phenylpyridine, being proposed ultimate carcinogens of the heterocyclic aromatic amines 2-amino-5-phenylpyridine (APP) and 2-amino-3-methyl-5-phenylpyridine (AMPP), …
Number of citations: 8 academic.oup.com
RAHJ Gilissen, DP Ringer, HJFC Stavenuiter… - …, 1992 - academic.oup.com
… -2AAPP), A^ydroxy-2-acetylamino-3-methyl-5-phenylpyridine (N-OH-2AAMPP), Nhydroxy-2-amino-5-phenylpyridine (N-OH-2APP) and A'-hydroxy-2-amino-3methyl-5-phenylpyridine (N…
Number of citations: 23 academic.oup.com
JHN Meerman, DP Ringer, MWH Coughtrie… - Chemico-biological …, 1994 - Elsevier
… Notably, sulfation of the phenylpyridinic hydroxylamines, N-hydroxy-2-amino-5-phenylpyridine (N-OH-APP) and N-hydroxy-2-amino-3-methyl-5-phenylpyridine (N-OH-AMPP) was …
Number of citations: 38 www.sciencedirect.com
M Novak, M Ruenz, S Kazerani, K Toth… - The Journal of …, 2002 - ACS Publications
… N-(Guanosin-8-yl)-2-amino-3-methyl-5-phenylpyridine (2b). Compound 2b was obtained by allowing 50 mg of 1b to decompose in 250 mL of HClO 4 solution (μ = 0.5 (NaClO 4 )), 20% …
Number of citations: 12 pubs.acs.org
LL Xu, M Novak - ABSTRACTS OF PAPERS OF …, 1996 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0

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